

# Unveiling the Intricate Architecture of Wilfordine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Wilfordine**, a complex sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure of **Wilfordine**, including its physicochemical properties and a detailed exploration of its molecular architecture. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel insecticides.

# **Chemical Identity and Physicochemical Properties**

**Wilfordine** is a highly oxygenated macrocyclic alkaloid characterized by a complex polycyclic core. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C43H49NO19	[1][2]
Molecular Weight	883.85 g/mol	[1][2]
CAS Number	37239-51-3	[1][2]
Appearance	Powder	[1]
Melting Point	175-176 °C	[3]
Predicted Boiling Point	895.5 ± 65.0 °C	[3]
Predicted Density	1.44 ± 0.1 g/cm <sup>3</sup>	[3]
Predicted pKa	11.63 ± 0.70	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][3]

## **Molecular Structure**

The chemical structure of **Wilfordine** is characterized by a dihydroagarofuran sesquiterpenoid core integrated into a complex macrocyclic ester. The IUPAC name for **Wilfordine** is [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24S,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0 $^{1}$ ,  $^{20}$ .0 $^{3}$ ,  $^{23}$ .0 $^{7}$ ,  $^{12}$ ]pentacosa-7(12),8,10-trien-18-yl] benzoate. A 2D representation of the molecule is provided below.



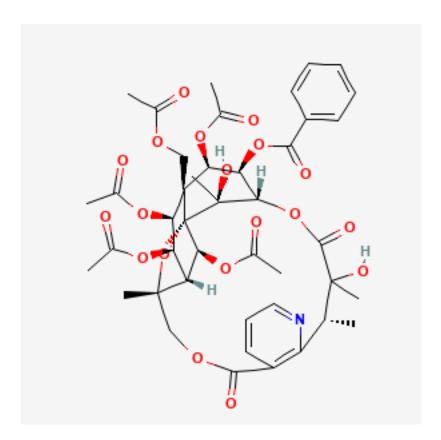


Figure 1. 2D Chemical Structure of Wilfordine.

Due to its molecular complexity, generating a stable 3D conformer is computationally challenging and not readily available.

# **Experimental Protocols**Isolation and Purification of Wilfordine

While a specific, detailed protocol for the isolation of **Wilfordine** is not readily available in the public domain, a general methodology for the extraction of insecticidal alkaloids from the roots of Tripterygium wilfordii has been described. This process typically involves the following steps:



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A generalized workflow for the isolation of **Wilfordine**.



#### Methodology:

- Extraction: The dried and powdered root bark of Tripterygium wilfordii is subjected to extraction with a suitable organic solvent, typically 95% ethanol, under reflux conditions.
- Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then subjected to further fractionation, often involving solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatographic Purification: The enriched fraction is purified using column chromatography, commonly with a silica gel stationary phase. Elution with a gradient of solvents allows for the separation of individual compounds.
- Final Purification: Fractions containing Wilfordine are collected and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

## **Structural Elucidation**

The complex structure of **Wilfordine** was elucidated using a combination of spectroscopic techniques. While a complete, publicly available dataset of assigned NMR spectra for **Wilfordine** is elusive, the general approach involves:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1H NMR: Provides information about the number and chemical environment of protons in the molecule.
  - 13C NMR: Reveals the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between protons and carbons, identifying neighboring atoms, and determining the stereochemistry of the molecule.

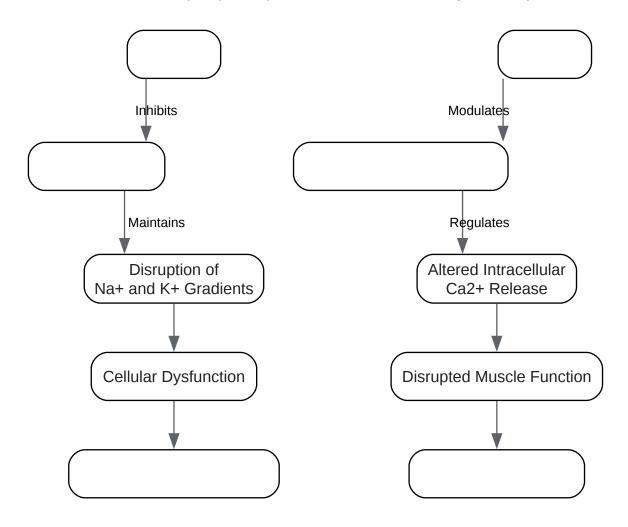


# **Biological Activity and Signaling Pathways**

**Wilfordine** exhibits significant insecticidal activity, and its mechanism of action is an area of active research. Two primary molecular targets have been suggested:

## Inhibition of Na+/K+-ATPase

**Wilfordine** has been identified as an inhibitor of the sodium-potassium pump (Na+/K+-ATPase), an essential enzyme responsible for maintaining ion gradients across cell membranes. Inhibition of this pump disrupts cellular function, leading to toxicity.



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